molecular formula C20H21N3O3 B432836 2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 723250-15-5

2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B432836
CAS RN: 723250-15-5
M. Wt: 351.4g/mol
InChI Key: UCMWURRLJSDMHD-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. Unfortunately, there is limited specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves numerous synthetic routes due to their wide range of biological and pharmacological activities . Established protocols for the synthesis of quinoline ring, which is a part of the given compound, have been reported in the literature .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups. It contains a total of 49 bonds, including 28 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, and 11 aromatic bonds. It also includes 3 six-membered rings and 1 ten-membered ring .

Scientific Research Applications

Chemosensor Systems

This compound is part of a class of molecules that can be used to create new chemosensor systems. These systems are capable of detecting specific chemical or physical changes and are particularly useful in identifying the presence of ions or molecules. The benzo[de]isoquinoline-1,3-dione system, which includes this compound, has been utilized to synthesize derivatives that exhibit high selectivity in the determination of anions .

Synthesis of Bioactive Molecules

The benzo[de]isoquinoline core is a significant scaffold in medicinal chemistry. It’s involved in the synthesis of bioactive molecules that exhibit a broad range of biological activities. This includes potential therapeutic agents for diseases such as cancer, malaria, and bacterial infections .

Development of Fluorescent Chemosensors

Derivatives of this compound have been explored for their use as fluorescent chemosensors. These sensors are designed to detect various cations and anions through fluorescence, which is a valuable tool in both research and clinical diagnostics .

Pharmaceutical Research

The compound’s structure allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones. These functional groups are often key components in pharmaceuticals, contributing to the compound’s versatility in drug development .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Future Directions

Given the complexity of this compound and its potential biological activity, future research could focus on further elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, safety and hazard assessments would be crucial for potential applications .

properties

IUPAC Name

2-[2-(4-acetylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14(24)22-11-8-21(9-12-22)10-13-23-19(25)16-6-2-4-15-5-3-7-17(18(15)16)20(23)26/h2-7H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMWURRLJSDMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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